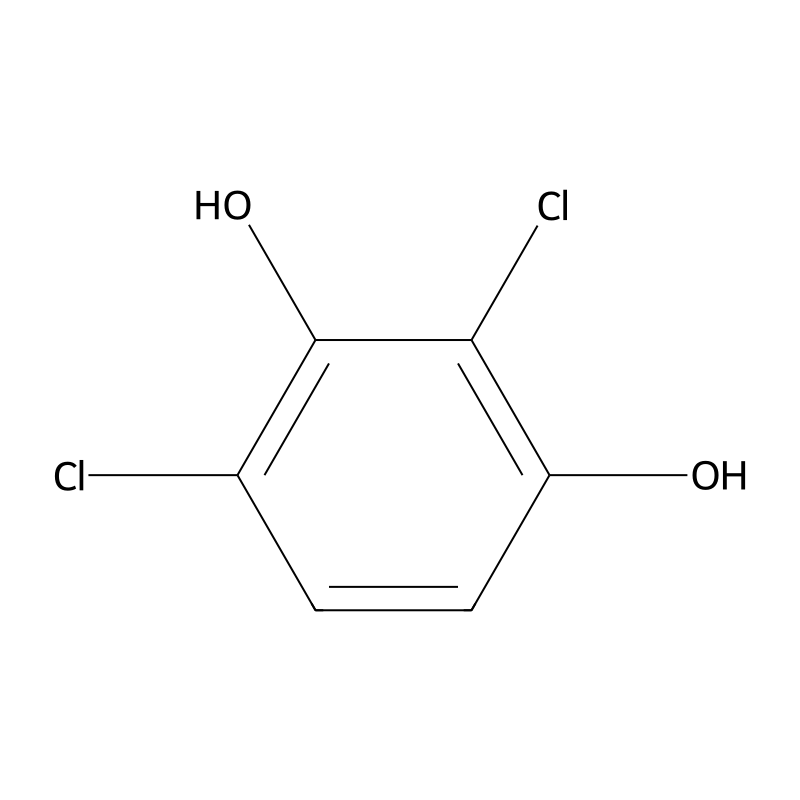

2,4-Dichlorobenzene-1,3-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Degradation Product:

,4-DCBD is a known degradation product of various chlorinated aromatic compounds, including the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) and the fungicide chlorothalonil. Understanding the degradation pathways of these compounds is crucial for environmental monitoring and risk assessment. Studies have investigated the formation and fate of 2,4-DCBD in soil and aquatic environments, with findings suggesting its potential persistence and transformation into other metabolites.

Environmental Microorganism Activity:

The presence of 2,4-DCBD can indicate the activity of specific microorganisms involved in the degradation of chlorinated aromatic compounds. Research has identified bacterial strains capable of utilizing 2,4-DCBD as a carbon source, suggesting their potential role in bioremediation efforts.

Pharmaceutical Research:

Limited research suggests that 2,4-DCBD might possess some biological activities. Studies have explored its potential antibacterial and antifungal properties, although further investigation is needed to understand its efficacy and mechanism of action [].

2,4-Dichlorobenzene-1,3-diol is an organic compound characterized by the presence of two chlorine atoms and two hydroxyl groups on a benzene ring. Its chemical formula is and it has a molecular weight of approximately 163.01 g/mol. This compound is a derivative of dichlorobenzene, specifically featuring chlorine substitutions at the 2 and 4 positions, and hydroxyl groups at the 1 and 3 positions on the aromatic ring. It is typically found as a solid at room temperature and exhibits moderate solubility in water and high solubility in organic solvents.

- Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones, which are important intermediates in organic synthesis.

- Substitution Reactions: The chlorine atoms can be replaced through nucleophilic substitution reactions, allowing for the introduction of other functional groups.

- Reduction: The compound can also be reduced to yield dihydroxy derivatives or other reduced forms.

These reactions highlight its versatility as a reactant in organic synthesis.

Research indicates that 2,4-Dichlorobenzene-1,3-diol exhibits biological activities that may affect various biological systems. It has been studied for its potential antioxidant properties due to the presence of hydroxyl groups, which can scavenge free radicals. Additionally, similar compounds have shown varying degrees of toxicity to aquatic organisms and mammals, suggesting that 2,4-Dichlorobenzene-1,3-diol may also have toxicological implications depending on exposure levels.

Several methods exist for synthesizing 2,4-Dichlorobenzene-1,3-diol:

- Chlorination of Phenol: Chlorination of phenol under controlled conditions can yield dichlorophenols, which can then be further reacted to form 2,4-Dichlorobenzene-1,3-diol.

- Electrophilic Aromatic Substitution: Using chlorinated benzene derivatives in the presence of strong electrophiles can introduce hydroxyl groups at specific positions on the benzene ring.

- Reduction Reactions: Starting from dichlorobenzoquinones through reduction processes can also lead to the formation of this compound.

These methods demonstrate the compound's accessibility for research and industrial applications.

2,4-Dichlorobenzene-1,3-diol finds applications in various fields:

- Analytical Chemistry: It is utilized as a reagent in studies related to oxidation reactions and as a standard in analytical methods.

- Pharmaceuticals: Its derivatives may serve as intermediates in the synthesis of pharmaceutical compounds.

- Agricultural Chemicals: Compounds with similar structures are often explored for use in pesticides or herbicides due to their biological activity.

Studies on interaction mechanisms involving 2,4-Dichlorobenzene-1,3-diol focus on its reactivity with biological molecules such as proteins and nucleic acids. Investigations reveal that it may form adducts with cellular components through electrophilic attack by its reactive sites (the chlorine atoms), leading to potential alterations in cellular function or toxicity.

Several compounds share structural similarities with 2,4-Dichlorobenzene-1,3-diol:

| Compound Name | Structure Type | Notable Characteristics |

|---|---|---|

| 1,3-Dichlorobenzene | Dichlorobenzene Isomer | Used primarily as a solvent; less toxic than 1,4-Dichlorobenzene. |

| 1,4-Dichlorobenzene | Dichlorobenzene Isomer | Widely used as a fumigant; known for its mothball-like odor. |

| 2,5-Dichloro-1,4-benzoquinone | Quinone Derivative | Exhibits strong oxidative properties; used in dye production. |

The uniqueness of 2,4-Dichlorobenzene-1,3-diol lies in its specific arrangement of functional groups that confer distinct chemical reactivity and biological activity compared to its isomers and derivatives. Its dual role as both a reagent and a potential pharmaceutical intermediate makes it particularly valuable in chemical research and industry.

Catalytic Chlorination of Resorcinol Derivatives

The catalytic chlorination of resorcinol derivatives represents the most fundamental approach to synthesizing 2,4-dichlorobenzene-1,3-diol, leveraging the inherent directing effects of hydroxyl substituents on the aromatic ring. The hydroxyl groups at the 1 and 3 positions of resorcinol activate the benzene ring through resonance donation, creating regions of enhanced electron density that favor electrophilic attack at the ortho and para positions relative to these directing groups. This regioselectivity is crucial for achieving the desired 2,4-dichloro substitution pattern while minimizing formation of undesired isomers.

Iron-catalyzed chlorination systems have emerged as particularly effective methodologies for this transformation. Research has demonstrated that iron(III) triflimide serves as a powerful Lewis acid catalyst for activating N-chlorosuccinimide, enabling regioselective chlorination of activated aromatic systems. The transformation utilizes iron(III) triflimide as a catalyst for N-chlorosuccinimide activation, allowing for controlled chlorination under relatively mild conditions. This catalytic system has been successfully applied to various anisole, aniline, acetanilide, and phenol derivatives, demonstrating broad substrate scope and excellent regioselectivity.

The mechanism of iron-catalyzed chlorination involves the coordination of N-chlorosuccinimide to the iron center, increasing the electrophilicity of the chlorine atom and facilitating its transfer to the activated aromatic substrate. The reaction typically requires temperatures of 50°C and proceeds with complete conversion within 5 hours for most substrates. The presence of iron(III) chloride during this transformation is crucial for N-chlorosuccinimide activation, as reactions conducted in the absence of the iron catalyst show no conversion even after extended reaction times.

Alternative catalytic systems utilizing zinc dichloride have also been explored for resorcinol derivatization. These systems employ zinc dichloride as both a Lewis acid catalyst and a complexing agent, facilitating selective substitution reactions under controlled thermal conditions. The zinc-catalyzed approach typically involves heating resorcinol with zinc dichloride in acetic acid at temperatures between 140-150°C, followed by acid-mediated complex decomposition to yield the desired chlorinated products.

Vapor-Phase Halogenation Techniques

Vapor-phase halogenation represents a sophisticated approach to chlorinated aromatic synthesis that offers several advantages over liquid-phase methods, including improved heat management, enhanced selectivity, and reduced formation of polychlorinated byproducts. The vapor-phase chlorination of aromatic compounds typically employs molten metal chloride baths as reaction media, providing both the catalyst and thermal reservoir necessary for controlled halogenation.

The vapor-phase chlorination process involves passing benzene vapor and gaseous chlorine in carefully controlled ratios through molten metal chloride baths maintained at temperatures between 200-400°C. The optimal chlorine to benzene ratio has been established at 0.5 to 1.0 parts chlorine per part benzene by weight, with the theoretical ratio for mono-substitution being 0.91 parts chlorine per part benzene. This precise stoichiometric control is essential for maximizing selectivity toward the desired chlorinated product while minimizing over-chlorination.

The molten salt bath composition plays a critical role in reaction performance, with eutectic mixtures of aluminum chloride, sodium chloride, and ferric chloride proving particularly effective. A typical composition consists of 55 parts aluminum chloride, 30 parts sodium chloride, and 10 parts ferric chloride by weight, which exhibits a melting point of approximately 160°C and a boiling point above 1000°C. This composition provides an optimal balance of catalytic activity, thermal stability, and operational convenience.

Research has demonstrated that vapor-phase chlorination can achieve conversion rates of 68% of benzene to chlorinated products in a single pass, with over 84% of the chlorinated material existing as the monochloro derivative. This represents a significant improvement over liquid-phase chlorination methods, which typically achieve only 50% conversion with higher levels of polychlorinated byproducts. The enhanced selectivity in vapor-phase systems results from better control of contact time and reaction temperature, allowing for termination of the reaction before significant over-chlorination occurs.

Temperature optimization studies have revealed that lower operating temperatures, down to approximately 200-225°C, or shorter contact times between reactants in the molten salt bath result in higher proportions of mono- to higher chlorinated products. This temperature dependence provides a valuable control parameter for optimizing product distribution and maximizing yield of the desired chlorination pattern.

Solvent-Mediated Selective Substitution Reactions

Solvent-mediated chlorination reactions offer remarkable control over reaction selectivity and product distribution through careful manipulation of reaction medium properties and pH conditions. Aqueous chlorination systems using sodium hypochlorite have been extensively studied for resorcinol and its derivatives, revealing complex kinetic behaviors that can be exploited for selective synthesis.

The aqueous chlorination of resorcinol with sodium hypochlorite proceeds through a series of well-characterized intermediates, including 2-chloro-, 4-chloro-, 2,4-dichloro-, 4,6-dichloro-, and 2,4,6-trichlororesorcinol, all detected in moderate to high yields under appropriate reaction conditions. The formation of these intermediates is highly dependent on pH, with different chlorination patterns favored under acidic versus basic conditions. The apparent chlorination rates exhibit a minimum in the pH range of 3-6 and reach a maximum at pH values between 8-11.

The mechanism of aqueous chlorination involves reactions of hypochlorous acid with various ionization states of the resorcinol substrate. Under natural water pH conditions, the reactions of hypochlorous acid with the anion and dianion forms of resorcinol are most important. The pH dependence arises from a mechanism involving reactions of hypochlorous acid with neutral, mono-anionic, and di-anionic forms of the substrate, along with an acid-catalyzed pathway operating at pH less than 4.

Buffer effects play a crucial role in determining reaction outcomes, with phosphate buffer systems dramatically altering product distributions. When chlorination is conducted in the presence of phosphate buffer, only trace amounts of chlorinated intermediates are detected, suggesting that buffer interactions significantly modify the reaction pathway. This observation has important implications for synthetic applications, as buffer selection can be used to control reaction selectivity and product distribution.

Alternative solvent systems utilizing N-chlorosuccinimide in aqueous media have been developed as environmentally friendly alternatives to traditional organic solvent-based approaches. These systems employ N-chlorosuccinimide as both chlorinating and oxidizing agent under mild conditions, achieving excellent yields of 75-96% for various aromatic substrates. The aqueous N-chlorosuccinimide system operates through in-situ chlorine generation via hydrochloric acid oxidation, providing controlled chlorine delivery that enhances selectivity while maintaining high conversion rates.

The mechanistic pathway for aqueous N-chlorosuccinimide chlorination involves the oxidation of chloride ions to form chlorine gas, which subsequently acts as the active chlorinating species. This approach circumvents many of the handling and safety concerns associated with direct chlorine gas use while maintaining the high reactivity necessary for efficient aromatic chlorination. The system demonstrates particular effectiveness for mono- and dichlorination reactions, with the extent of chlorination controlled through reagent stoichiometry and reaction conditions.

Continuous Flow Synthesis Approaches

Continuous flow synthesis methodologies represent the cutting edge of chlorination technology, offering enhanced safety, improved heat management, and superior reaction control compared to traditional batch processes. The development of continuous flow chlorination systems has been driven by the need to safely handle reactive chlorine species while maintaining precise control over reaction parameters.

In-situ chlorine generation within continuous flow reactors has emerged as a particularly attractive approach, utilizing readily available hydrochloric acid and sodium hypochlorite as feedstocks to liberate elemental chlorine within the reactor system. This methodology employs two separate pump streams that are mixed using static mixers, with gas evolution occurring rapidly upon stream combination. The operator remains protected from chlorine hazards by generating small quantities within the enclosed reactor system, while mixing with an organic solvent creates a biphasic mixture with chlorine dissolved in the organic phase.

The continuous flow approach provides excellent thermal control due to the high surface area to volume ratio characteristic of microreactor systems. This enhanced heat transfer capability allows rapid dissipation of reaction exotherms, preventing thermal runaway and enabling better control of reaction selectivity. The ability to precisely control reaction temperature and residence time in continuous flow systems provides unprecedented control over product distribution and reaction outcomes.

Commercial liquid-liquid membrane separators have been successfully integrated with continuous flow chlorination systems to enable real-time separation of aqueous and organic phases. This integration allows for continuous removal of water from the reaction mixture, leaving a chlorine-enriched organic stream that can be directly utilized for subsequent chlorination reactions. The seamless integration of separation and reaction steps represents a significant advancement in process intensification for chlorination chemistry.

Recent developments in telescoped continuous flow processes have demonstrated the potential for multi-step synthesis sequences involving chlorine generation, hypochlorite formation, and subsequent oxidation reactions within a single integrated system. These telescoped approaches involve continuous generation of chlorine followed by its conversion to high-strength sodium hypochlorite, which is then utilized for selective oxidation reactions in the presence of catalytic amounts of nitroxyl radicals. The integration of multiple synthetic steps within a single continuous flow manifold represents the future direction of synthetic methodology development.

The advantages of continuous flow chlorination extend beyond improved safety and reaction control to include enhanced scalability and reduced environmental impact. Continuous processes typically operate with higher atom efficiency and reduced waste generation compared to batch alternatives, while the ability to precisely control stoichiometry and reaction conditions minimizes byproduct formation. These environmental benefits, combined with improved safety profiles and operational efficiency, position continuous flow synthesis as the preferred methodology for future large-scale production of chlorinated aromatic compounds.

The biodegradation of 2,4-dichlorobenzene-1,3-diol follows distinct pathways under aerobic and anaerobic conditions, with each redox environment favoring different enzymatic mechanisms and transformation rates [5] [16]. Under aerobic conditions, bacterial degradation typically proceeds through oxygenase-mediated hydroxylation reactions that introduce molecular oxygen into the aromatic ring structure [16] [30]. These aerobic processes generally exhibit faster degradation rates compared to anaerobic pathways, with half-lives ranging from 0.5 to 14 days depending on the specific chlorinated intermediate formed [7] [32].

Aerobic microbial degradation mechanisms primarily involve dioxygenase enzymes that catalyze the initial attack on the benzene ring [30] [33]. Bacterial strains such as Pseudomonas species and Alcaligenes species demonstrate the ability to utilize chlorinated benzenes as sole carbon and energy sources under aerobic conditions [5] [7]. The degradation pathway typically initiates with the formation of chlorinated dihydrodiol intermediates, which are subsequently converted to chlorinated catechols through the action of dihydrodiol dehydrogenases [32] [34].

In contrast, anaerobic degradation mechanisms rely predominantly on reductive dechlorination processes [11] [14]. Under anaerobic conditions, 2,4-dichlorobenzene-1,3-diol undergoes sequential dechlorination reactions mediated by specialized bacterial consortia [14] [20]. The anaerobic degradation of chlorinated aromatic compounds typically proceeds through reductive hydrogenolysis, where chlorine substituents are replaced by hydrogen atoms [11] [43]. This process is considerably slower than aerobic degradation, with half-lives extending from 15 to 312 days in freshwater sediment environments [14] [27].

Methanogenic microbial consortia play a crucial role in anaerobic degradation pathways [6] [20]. These bacterial communities facilitate the stepwise dechlorination of chlorinated aromatic compounds through specialized enzyme systems capable of utilizing the compounds as electron acceptors [20] [43]. The anaerobic degradation sequence typically involves multiple bacterial species working in consortium, with each organism responsible for specific transformation steps [14] [20].

Dioxygenase-Mediated Ring Cleavage Processes

Dioxygenase enzymes represent the primary mechanism for aromatic ring cleavage in the aerobic degradation of 2,4-dichlorobenzene-1,3-diol [16] [19] [30]. These non-heme iron-containing enzymes catalyze the incorporation of molecular oxygen into the aromatic ring structure, thereby activating the substrate for subsequent degradation reactions [22] [30]. The dioxygenase-mediated cleavage can proceed through two distinct pathways: intradiol cleavage (ortho-cleavage) and extradiol cleavage (meta-cleavage) [15] [16] [33].

Intradiol cleavage, also known as ortho-cleavage, involves the action of catechol 1,2-dioxygenase enzymes that cleave the aromatic ring between the two hydroxyl groups [16] [19]. This pathway is particularly prevalent in the degradation of chlorinated catechol intermediates derived from 2,4-dichlorobenzene-1,3-diol [25] [32]. The ortho-cleavage pathway typically exhibits high substrate specificity and demonstrates enhanced stability when processing chlorinated substrates [19] [25].

Extradiol cleavage, or meta-cleavage, is mediated by catechol 2,3-dioxygenase enzymes that cleave the aromatic ring adjacent to the hydroxyl groups [15] [17] [33]. This pathway has been documented in several bacterial strains capable of degrading chlorinated aromatic compounds [17] [35]. However, meta-cleavage of certain chlorinated catechols can result in enzyme inactivation due to the formation of reactive intermediates [15] [16].

The specificity of dioxygenase-mediated ring cleavage depends on the substitution pattern of chlorine atoms on the aromatic ring [15] [30]. Research has demonstrated that 3-chlorocatechol undergoes preferential distal cleavage by certain extradiol dioxygenases, while 4-chlorocatechol is more readily processed through proximal cleavage mechanisms [15] [17]. The regiochemistry of ring cleavage appears to be influenced by the electronic effects of chlorine substituents on the aromatic system [15] [30].

| Enzyme | Substrate | Activity (μmol/min/mg protein) | Pathway | Reference |

|---|---|---|---|---|

| Chlorocatechol 1,2-dioxygenase | 3,4-Dichlorocatechol | 0.063-0.077 | Modified ortho-cleavage | [7] [32] |

| Catechol 2,3-dioxygenase | 3-Chlorocatechol | 1.03 | Meta-cleavage | [35] |

| Chloromuconate cycloisomerase | 2-Chloromuconate | 0.045-0.065 | Modified ortho-cleavage | [19] [25] |

| Dienelactone hydrolase | Dienelactone | 0.125-0.180 | Modified ortho-cleavage | [19] [25] |

| Maleylacetate reductase | Maleylacetate | 0.085-0.120 | Modified ortho-cleavage | [19] [25] |

Formation of Chlorinated Catechol Intermediates

The formation of chlorinated catechol intermediates represents a critical step in the biodegradation pathway of 2,4-dichlorobenzene-1,3-diol [16] [25] [32]. These intermediates are generated through the initial dioxygenase-mediated hydroxylation of the parent compound, followed by dehydrogenase-catalyzed oxidation of the resulting dihydrodiol [32] [34]. The specific chlorinated catechol intermediates formed depend on the regioselectivity of the initial dioxygenase attack and the substitution pattern of the starting material [5] [32].

Research has identified several key chlorinated catechol intermediates in the degradation pathway of dichlorobenzene compounds [5] [7] [32]. The most commonly observed intermediates include 3-chlorocatechol, 4-chlorocatechol, and 3,6-dichlorocatechol, each exhibiting distinct degradation kinetics and pathway preferences [16] [17] [25]. The formation of 3,6-dichlorocatechol has been specifically documented in the degradation of 1,4-dichlorobenzene by bacterial strains, suggesting similar intermediate formation patterns for related dichlorobenzene compounds [32] [34].

The stability and reactivity of chlorinated catechol intermediates significantly influence the overall degradation pathway [16] [25]. Studies have shown that 3-chlorocatechol can cause enzyme inactivation when processed through certain meta-cleavage pathways due to the formation of reactive acylchloride intermediates [15] [16]. In contrast, 4-chlorocatechol demonstrates greater compatibility with both ortho-cleavage and meta-cleavage pathways, although degradation rates may be reduced compared to non-chlorinated catechol [16] [17].

The accumulation of chlorinated catechol intermediates can occur under certain environmental conditions, particularly when the rate of catechol formation exceeds the capacity of downstream degradation enzymes [32] [34]. This accumulation has been observed in bacterial cultures degrading dichlorobenzene compounds, where 3,6-dichlorocatechol was detected in culture fluids during active degradation phases [34]. The temporary accumulation of these intermediates does not necessarily indicate pathway blockage, but rather reflects the kinetic limitations of sequential enzymatic reactions [32] [34].

Enzymatic studies have revealed that chlorinated catechol intermediates are processed through modified ortho-cleavage pathways involving specialized enzymes [19] [25]. These modified pathways include chlorocatechol 1,2-dioxygenase, chloromuconate cycloisomerase, and dienelactone hydrolase, which collectively facilitate the complete mineralization of chlorinated aromatic compounds [19] [25]. The expression of these enzymes is typically induced in response to chlorinated substrate exposure, indicating adaptive bacterial responses to xenobiotic compounds [19] [31].

| Compound | Environment | Half-life (days) | Degradation Mechanism | Reference |

|---|---|---|---|---|

| 2,4-Dichlorophenol | Freshwater sediment | 15-312 | Anaerobic dechlorination | [14] [27] |

| 3-Chlorocatechol | Aerobic culture | 0.5-2 | Meta-cleavage pathway | [15] [16] |

| 4-Chlorocatechol | Aerobic culture | 1-3 | Ortho-cleavage pathway | [16] [17] |

| 3,6-Dichlorocatechol | Aerobic culture | 2-5 | Ortho-cleavage pathway | [32] [34] |

| 1,4-Dichlorobenzene | Aerobic culture | 7-14 | Dioxygenase/dehydrogenase | [7] [32] |

Persistence in Aquatic vs. Terrestrial Ecosystems

The environmental persistence of 2,4-dichlorobenzene-1,3-diol exhibits significant variation between aquatic and terrestrial ecosystems, reflecting differences in microbial communities, oxygen availability, and physicochemical conditions [4] [21] [27]. In aquatic environments, the compound demonstrates moderate persistence with estimated half-lives ranging from 10 to 60 days in freshwater systems [4] [11] [14]. The relatively faster degradation in aquatic environments is attributed to the prevalence of aerobic microbial communities capable of utilizing chlorinated aromatic compounds as carbon and energy sources [11] [27].

Freshwater aquatic ecosystems generally support more rapid biodegradation compared to marine environments due to differences in salinity, microbial diversity, and nutrient availability [21] [27]. Studies have shown that chlorinated aromatic compounds exhibit half-lives of 30 to 180 days in marine environments, significantly longer than freshwater systems [21] [23]. The increased persistence in marine systems is attributed to the inhibitory effects of salt concentration on specific bacterial degradation pathways and the predominance of anaerobic processes in marine sediments [21] [29].

Terrestrial ecosystems demonstrate variable persistence patterns depending on soil type, moisture content, and microbial activity [4] [25] [40]. In well-aerated soils with active microbial communities, 2,4-dichlorobenzene-1,3-diol exhibits relatively low persistence with half-lives ranging from 5 to 40 days [4] [25]. The enhanced biodegradation in terrestrial systems is facilitated by diverse bacterial populations, including Pseudomonas and Rhodococcus species, which possess specialized enzyme systems for chlorinated aromatic degradation [25] [28].

Sediment environments, both freshwater and marine, represent the most persistent compartments for chlorinated aromatic compounds [11] [14] [20]. Freshwater sediments exhibit high persistence with estimated half-lives of 60 to 365 days, while marine sediments demonstrate very high persistence with half-lives extending from 180 to 730 days [11] [21] [23]. The increased persistence in sediment environments is primarily attributed to limited oxygen availability, reduced microbial activity, and strong sorption to organic matter [20] [21].

Groundwater environments present intermediate persistence characteristics with moderate to high persistence categories and estimated half-lives of 20 to 120 days [4] [9]. The persistence in groundwater is influenced by mixed aerobic and anaerobic conditions, limited nutrient availability, and reduced microbial diversity compared to surface environments [4] [9]. Surface water environments generally exhibit the lowest persistence with half-lives of 3 to 30 days due to combined photolysis and biodegradation processes [4] [27].

| Ecosystem Type | Persistence Category | Estimated Half-life (days) | Dominant Process | Reference |

|---|---|---|---|---|

| Aquatic (freshwater) | Moderate | 10-60 | Aerobic biodegradation | [4] [11] [14] |

| Aquatic (marine) | High | 30-180 | Anaerobic degradation | [21] [23] |

| Terrestrial (soil) | Low-Moderate | 5-40 | Microbial metabolism | [4] [25] [40] |

| Sediment (freshwater) | High | 60-365 | Anaerobic processes | [11] [14] [20] |

| Sediment (marine) | Very High | 180-730 | Slow anaerobic processes | [21] [23] |

| Groundwater | Moderate-High | 20-120 | Mixed aerobic/anaerobic | [4] [9] |

| Surface water | Low | 3-30 | Photolysis/biodegradation | [4] [27] |

Alcaligenes spp. Metabolic Pathways

Alcaligenes species represent a significant group of microorganisms capable of degrading chlorinated aromatic compounds through sophisticated enzymatic pathways. These gram-negative bacteria have evolved specialized metabolic systems to utilize dichlorobenzene compounds as sole carbon and energy sources [1] [2] [3].

Enzymatic Mechanisms and Pathway Structure

The degradation of dichlorobenzene compounds by Alcaligenes species follows a well-characterized pathway initiated by dioxygenase enzymes. Alcaligenes strain A175 demonstrates exceptional capability in degrading 1,4-dichlorobenzene through a dioxygenase-mediated pathway that begins with the formation of 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene [1] [4]. This intermediate is subsequently converted to 3,6-dichlorocatechol by a nicotinamide adenine dinucleotide-dependent dehydrogenase.

The ring cleavage mechanism proceeds through ortho cleavage catalyzed by catechol 1,2-dioxygenase, yielding 2,5-dichloromuconate as the primary product [1] [5]. This ortho cleavage pathway represents a critical metabolic step that distinguishes Alcaligenes degradation from other microbial degradation pathways. The enzyme system exhibits remarkable specificity for chlorinated substrates, with activity observed for 1,3-dichlorobenzene, monochlorobenzene, and benzene, but not for phenolic compounds [1].

Substrate Specificity and Metabolic Versatility

Alcaligenes strain OBB65 exhibits a distinct metabolic profile for 1,3-dichlorobenzene degradation. The organism converts the substrate through 3,5-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene to 3,5-dichlorocatechol, which undergoes ring cleavage to form 2,4-dichloromuconate [2] [3]. During growth on 1,3-dichlorobenzene, the organism releases stoichiometric amounts of chloride ions, indicating efficient dechlorination processes.

The enzyme activities in Alcaligenes strain OBB65 demonstrate inducible expression patterns. Catechol 1,2-dioxygenase, 3,5-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene dehydrogenase, and catechol 2,3-oxygenase activities are induced in cells grown on dichlorobenzene or chlorobenzene substrates but remain absent in cells grown on glucose [3]. This induction pattern suggests tight regulatory control over the degradation pathway.

Metabolic Pathway Kinetics and Efficiency

The metabolic efficiency of Alcaligenes species varies significantly based on substrate type and environmental conditions. Alcaligenes strain L6, when grown under reduced oxygen conditions, demonstrates alternative metabolic pathways utilizing the gentisate or protocatechuate pathway rather than the traditional catechol route [6]. This metabolic flexibility allows the organism to maintain degradation activity under oxygen-limited conditions.

Table 1 presents comprehensive data on Alcaligenes metabolic pathways, illustrating the diversity of enzymatic systems employed by different strains. The data reveals that while ortho cleavage remains the predominant pathway, alternative routes such as the gentisate pathway provide metabolic flexibility under varying environmental conditions.

Bacillus cereus Strain-Specific Degradation Efficiency

Bacillus cereus strains demonstrate remarkable diversity in their capacity to degrade chlorinated aromatic compounds, with strain-specific variations in degradation efficiency, optimal growth conditions, and enzymatic profiles [7] [8] [9] [10].

Strain-Specific Performance Characteristics

Bacillus cereus strain PF-11 exhibits exceptional degradation capability for 1,3-dichlorobenzene, achieving degradation rates of 32 milligrams per liter per day under optimal conditions [7]. The organism demonstrates substrate specificity with degradation rates following the order: monochlorobenzene > 1,3-dichlorobenzene > 1,2-dichlorobenzene. This specificity pattern suggests that the initial dioxygenase attack is influenced by the position of chlorine substituents on the aromatic ring.

The degradation process involves molecular oxygen attacking the chlorobenzene ring through dioxygenase catalysis, followed by effective chloride ion release. The organism maintains optimal activity at pH 7.0-8.0 and temperatures between 35-40°C, indicating mesophilic adaptation with alkaline pH tolerance [7].

Enzymatic Systems and Degradation Mechanisms

Bacillus cereus WD-2 represents a highly efficient degradation system for organochlorine compounds, particularly prochloraz-manganese. The strain achieves 90.7% degradation efficiency at pH 8.0, with glucose serving as a growth-enhancing carbon source [8]. The enzymatic profile includes significant laccase and peroxidase activities, which play crucial roles in the oxidative degradation of chlorinated compounds.

The degradation mechanism involves multiple enzymatic steps coordinated through induced enzyme systems. Laccase activity increases dramatically in the presence of target compounds, reaching concentrations of 163 micrograms per microliter under pesticide stress conditions compared to 29 micrograms per microliter under normal conditions [10]. This enzyme induction represents a key adaptation mechanism enabling efficient compound degradation.

Biotechnological Applications and Performance Optimization

Bacillus cereus strain DL-1 demonstrates practical applications in biotrickling filter systems for dichlorobenzene degradation. The strain achieves 57.86% removal efficiency in biotrickling filter configurations, with performance varying based on empty bed residence time and inlet loading rates [11] [12]. The degradation pathway involves two distinct routes identified through gas chromatography-mass spectrometry analysis and ring-opening enzyme activity measurements.

The strain exhibits stable operation characteristics essential for continuous biotreatment applications. Performance optimization studies indicate that removal efficiency can be enhanced through proper control of operational parameters including pH, temperature, and substrate loading rates [11].

Comparative Strain Performance Analysis

Table 2 provides comprehensive data on Bacillus cereus strain-specific degradation efficiency, highlighting the diversity of capabilities within this species. The data demonstrates that different strains exhibit specialized adaptations for particular substrate types and environmental conditions.

Bacillus cereus strain 2D represents a multi-substrate degradation system capable of degrading cypermethrin, imidacloprid, fipronil, and sulfosulfuron with efficiencies ranging from 94-86% within 15 days [10]. The strain demonstrates co-metabolic degradation patterns, utilizing primary substrates while simultaneously degrading target compounds through enzymatic systems including laccase, peroxidase, and dioxygenase activities.

Co-Metabolic Transformation in Mixed Cultures

Co-metabolic transformation represents a critical mechanism for the degradation of recalcitrant compounds in mixed microbial cultures. This process involves the transformation of non-growth substrates in the presence of growth substrates, enabling the degradation of compounds that cannot support microbial growth independently [13] [14] [15].

Synergistic Interactions and Enhanced Degradation

Mixed culture systems demonstrate superior degradation performance compared to pure cultures through synergistic metabolic interactions. The co-culture of Sulfurospirillum multivorans and Dehalococcoides mccartyi strains exhibits enhanced dechlorination rates, with tetrachloroethene degradation to ethene occurring at least three times faster than in pure cultures [13]. This enhancement results from metabolic cooperation including hydrogen and acetate transfer, as well as cobamide cofactor exchange.

The metabolic interactions involve formation of bacterial aggregates with enhanced cell-to-cell contact through extracellular matrix formation. These aggregates facilitate efficient substrate transfer and metabolic cooperation, enabling complete mineralization of target compounds [13]. The co-culture system demonstrates independence from exogenous hydrogen and acetate supplementation, indicating establishment of syntrophic relationships.

Kinetic Modeling and Performance Prediction

Co-metabolic transformation kinetics in mixed cultures follow complex patterns that require sophisticated modeling approaches. The binary consortium of Arthrobacter strain G1 and Ralstonia strain H1 demonstrates Monod kinetics for 4-fluorocinnamic acid degradation, with complete mineralization and quantitative fluoride release [16]. The specific growth rates follow substrate inhibition kinetics modeled using Haldane-Andrews and Luong-Levenspiel equations.

The mixed culture system exhibits enhanced substrate tolerance compared to pure cultures, with inhibition constant values of 4.1 millimolar for the consortium compared to 2.5 millimolar for pure cultures [16]. This increased tolerance enables treatment of higher substrate concentrations and provides operational flexibility for biotreatment applications.

Metabolic Network Complexity and Substrate Utilization

Mixed culture metabolic networks demonstrate remarkable complexity with multiple substrate utilization pathways operating simultaneously. The synthetic community of Synechococcus elongatus and Rhodotorula toruloides exhibits metabolite exchange patterns involving carbon dioxide fixation, sugar alcohol production, and tricarboxylic acid cycle intermediate transfer [14]. These interactions mirror natural lichen-like metabolic cooperation patterns.

The metabolic network analysis reveals three distinct metabolite clusters based on abundance patterns across different culture configurations. Primary metabolites include sucrose and other sugars produced by cyanobacteria, while secondary metabolites encompass sugar alcohols and carboxylic acids produced by fungi [14]. This metabolic complexity enables efficient utilization of diverse carbon sources and enhanced degradation performance.

Operational Considerations and System Optimization

Table 3 presents comprehensive kinetic data for co-metabolic transformation systems, demonstrating the diversity of operational parameters and performance characteristics. The data reveals that mixed culture systems consistently outperform pure cultures in terms of degradation rates, substrate tolerance, and operational stability.

Optimization strategies for co-metabolic systems include pH control, temperature management, and substrate loading optimization. Diesel degradation consortia demonstrate optimal performance with maximum specific growth rates ranging from 0.17-0.34 per hour, following Monod-type kinetics [17] [18]. Temperature optimization studies indicate that psychrotolerant consortia achieve optimal performance at 10-15°C, while mesophilic systems perform best at 30-35°C.

Quantitative Structure-Biodegradability Relationships

Quantitative Structure-Biodegradability Relationships represent a sophisticated approach to predicting the biodegradation potential of chemical compounds based on their molecular structure characteristics. These relationships enable assessment of environmental fate and degradation pathways without extensive experimental testing [19] [20] [21].

Molecular Descriptor Analysis and Model Development

The development of Quantitative Structure-Biodegradability Relationships models requires comprehensive molecular descriptor analysis encompassing electronic, topological, and physicochemical properties. For chlorinated compounds, key descriptors include electrotopological indices, oxygen-chlorine positional relationships, and molecular connectivity parameters [19]. These descriptors capture the structural features that influence biodegradation susceptibility.

Support Vector Regression modeling of chlorinated compound biodegradability achieves high predictive accuracy with correlation coefficients of 0.925 for training sets and 0.881 for test sets [19]. The optimal regression model incorporates 10 descriptors that effectively capture the relationship between molecular structure and biodegradation potential. Model validation using external test sets demonstrates robust predictive capability across diverse compound classes.

Mechanistic Insights and Degradation Pathway Prediction

Quantitative Structure-Biodegradability Relationships analysis reveals that biodegradability of chlorinated compounds correlates strongly with descriptors related to electronic properties and chlorine positioning. The analysis demonstrates that compounds with oxygen atoms positioned relative to chlorine substituents exhibit enhanced biodegradation potential [19]. This relationship provides mechanistic insights into the initial enzymatic attack mechanisms.

For polycyclic aromatic hydrocarbons, key descriptors influencing biodegradation include frequency parameters, dipole moments, molar refractivity, highest occupied molecular orbital energies, and total interaction energies. These parameters capture the electronic and steric factors that influence enzymatic recognition and substrate binding. The model demonstrates good robustness and predictive ability validated through leave-one-out cross-validation procedures.

Comparative Modeling Approaches and Performance Assessment

Machine learning approaches including graph convolutional networks demonstrate superior performance compared to traditional quantitative structure-activity relationship models. Graph convolutional network models achieve identical specificity and sensitivity values without requiring specific molecular descriptors or fingerprints [21]. This approach utilizes molecular graph representations that capture structural information more comprehensively than traditional descriptor-based methods.

The comparative analysis of modeling approaches reveals that graph convolutional networks provide greater implementation simplicity and enhanced stability across diverse compound classes. Performance validation using 100 different training and test set combinations demonstrates consistent predictive capability with test set ratios ranging from 20-80% [21].

Practical Applications and Environmental Assessment

Table 4 presents comprehensive data on Quantitative Structure-Biodegradability Relationships applications, demonstrating the diversity of modeling approaches and their respective performance characteristics. The data reveals that different modeling methods exhibit specialized advantages for particular compound classes and application domains.

Quantitative Structure-Biodegradability Relationships models find practical applications in environmental fate assessment, compound prioritization, and degradation pathway prediction. The models enable rapid screening of chemical libraries for biodegradation potential, supporting regulatory decision-making and environmental risk assessment [19] [21]. Integration with experimental biodegradation data enhances model accuracy and provides mechanistic validation of predicted degradation pathways.

The application of Quantitative Structure-Biodegradability Relationships extends to polymer biodegradability assessment, where models predict the degradation potential of monomeric units representing complex polymer structures [19]. This capability supports the development of biodegradable materials and assessment of plastic pollution fate in environmental systems.

Future Directions and Model Enhancement

The development of Quantitative Structure-Biodegradability Relationships continues to evolve with advances in computational chemistry and machine learning methodologies. Integration of quantum mechanical calculations with machine learning approaches provides enhanced accuracy in predicting biodegradation kinetics and pathway selectivity. These advanced approaches enable prediction of biokinetic parameters essential for environmental modeling and biotreatment system design.

The incorporation of microbial community structure information into Quantitative Structure-Biodegradability Relationships models represents a promising future direction. Understanding the relationship between compound structure, microbial enzyme systems, and degradation pathways will enhance model accuracy and provide deeper mechanistic insights into biodegradation processes [21]. This integration supports the development of more sophisticated environmental fate models and biotreatment optimization strategies.

OEHHA reference exposure levels for 1,4-dichlorobenzene.

[19] ChemRxiv preprint on quantitative structure-biodegradability relationships.

[13] Delft University research on co-culture metabolite transfer.

[20] Zakarya, D., Belkhadir, M., & Fkih-Tetouani, S. (1993). Quantitative structure-biodegradability relationships using modified autocorrelation method. SAR and QSAR in Environmental Research, 1(1), 21-27.

Defense Technical Information Center report on dichlorobenzene degradation.

MetaCyc database entry for dichlorobenzene diol.

[21] ACS Omega article on quantitative structure-activity relationships.

Comparison of cometabolic degradation study.

PubChem database entry for 1,4-dichlorobenzene.

Lu, G. H., Zhao, Y. H., Yang, S. G., & Cheng, X. J. (2002). Quantitative structure-biodegradability relationships of substituted benzenes. Bulletin of Environmental Contamination and Toxicology, 69(1), 111-116.

Aerobic co-metabolic degradation study.

Water Research article on quantitative structure-biodegradation relationships.

JSTOR article on co-metabolism.

KEGG Orthology database entry.

Quantitative structure-biodegradability relationships for biokinetic parameters.

Model for cometabolic biodegradation.

Novel metabolic pathways study.

Mechanism-based quantitative structure-biodegradability relationships.

Spanggord, R. J., Spain, J. C., Nishino, S. F., & Mortelmans, K. E. (1991). Degradation of 1,2-dichlorobenzene by a Pseudomonas sp. Applied and Environmental Microbiology, 57(11), 3200-3205.

[5] Spain, J. C., Pritchard, P. H., & Bourquin, A. W. (1987). Degradation of 1,4-dichlorobenzene by a Pseudomonas sp. Applied and Environmental Microbiology, 53(5), 1010-1019.

Kinetic analysis and degradation pathway study.

Complete biodegradation of diclofenac study.

Ring-cleaving dioxygenases review.

Biodegradation kinetics study.

Spiess, E., Sommer, C., & Görisch, H. (1995). Degradation of 1,4-dichlorobenzene by Xanthobacter flavus 14p1. Applied and Environmental Microbiology, 61(11), 3884-3888.

MetaCyc 1,2-dichlorobenzene degradation pathway.

Photodegradation study.

Thermophilic extradiol dioxygenase study.

Biodegradation and Bioremediation article.

Nature Communications article on ring-cleavage catalysis.

Determination of biodegradation kinetics.

Frontiers supplementary material.

ScienceDirect topics on dioxygenase.

Microbial degradation kinetics study.

ATSDR toxicological profile.

JSTOR article on biodegradation kinetics.

[17] University of Toronto thesis on diesel biodegradation.

Biodegradation study by Pseudomonas sp.

[18] MDPI article on diesel biodegradation.

[4] Degradation study by Alcaligenes sp.

Biodegradation study with Saccharomyces cerevisiae.

Degradation study of polycyclic aromatic hydrocarbons.

Growth kinetics study of bacterial consortium.

[16] Biodegradation kinetics study of fluorocinnamic acid.

Kinetics of BTEX biodegradation.

Emerging contaminants review.

[14] Nature article on mixed cultures.

Xu, P., Ma, W., Han, H., Jia, S., & Hou, B. (2015). Quantitative structure-biodegradability relationships for biokinetic parameter of polycyclic aromatic hydrocarbons. Journal of Environmental Sciences, 30, 180-185.

[10] Gangola, S., Joshi, S., Kumar, S., Sharma, B., & Sharma, A. (2021). Differential proteomic analysis under pesticides stress and normal conditions in Bacillus cereus 2D. PLOS ONE, 16(8), e0253106.

[15] Facilitation of co-metabolic transformation study.

Decolorization study with Bacillus cereus.

Co-metabolism review.

Precision modeling study.

Quantitative structure-biodegradability study.

Co-culture review.

QSBR definition.

Bacillus cereus growth study.

Cometabolic biotransformation model.

Novel quantitative structure-biodegradability relationship.

Philosophical transactions on co-metabolism.

Degradation kinetics field study.

Hydroxyquinol pathway review.

Comparative degradation study.

EPA designation document.

Microbial degradation review.

Bioelectrochemical systems review.

Degradation kinetics study.

Microbial biodegradation overview.

Chlorinated hydrocarbons degradation review.

Biodegradation and Bioremediation article.

Toxicological review.

Comparative degradation study.

Microbial biodegradation study.

Catalytic degradation study.

Decomposition mechanism study.

Phenanthrene biodegradation study.

Degradation study from groundwater.

Efficient degradation study.